4-(3-Methylphenoxy)piperidine
Overview
Description
“4-(3-Methylphenoxy)piperidine” is a chemical compound with the empirical formula C12H18ClNO . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals . It is used as a pharmaceutical intermediate .
Synthesis Analysis
Piperidine derivatives have been synthesized through various intra- and intermolecular reactions . For instance, one common synthetic route for piperidine derivatives involves the reaction of diethanolamine with m-chloroaniline .
Molecular Structure Analysis
The molecular weight of “this compound” is 227.73 . The SMILES string representation of the molecule is CC1=CC(OC2CCNCC2)=CC=C1.[H]Cl
.
Chemical Reactions Analysis
Piperidine derivatives are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Scientific Research Applications
Radiolabeled Probes for σ-1 Receptors
Researchers have synthesized halogenated 4-(phenoxymethyl)piperidines, aiming to create potential δ receptor ligands. These compounds, particularly 1-(trans-iodopropen-2-yl)-4-[(4-cyanophenoxy)methyl]piperidine, demonstrated promising in vivo uptake and retention in organs known to possess σ receptors. This suggests their utility as probes for in vivo tomographic studies of σ receptors, offering insights into receptor distribution and function (Waterhouse et al., 1997).
Metabolism of Psychoactive Substances
In the context of understanding the metabolism of 3,4-Methylenedioxymethamphetamine (MDMA), the participation of cytochrome P450 (CYP) 2D6 has been investigated. This research provides valuable information on the metabolic pathways of psychoactive substances, helping to assess risks associated with genetic polymorphisms in metabolism (Segura et al., 2005).
Synthesis and Evaluation of Chemical Compounds
SSRI Antidepressants : The synthesis and biological evaluation of tropane ring analogues of paroxetine, an SSRI antidepressant, have been explored. This research sheds light on the structural features that contribute to the selective inhibition of serotonin reuptake, providing a basis for the development of new antidepressant drugs (Keverline-Frantz et al., 1998).
Antioxidants for Polypropylene Copolymers : The synthesis and performance evaluation of hindered-phenol-containing amine moieties as antioxidants in polypropylene copolymers have been investigated. This research contributes to the development of materials with improved thermal and oxidative stability, relevant for various industrial applications (Desai et al., 2004).
Opioid Receptor Antagonists : The discovery of potent and selective opioid kappa receptor antagonists for gastrointestinal motility disorders exemplifies the application of 4-(3-Methylphenoxy)piperidine derivatives in medical research. These compounds have been designed to selectively target peripheral receptors, offering potential therapeutic benefits without central opioid effects (Zimmerman et al., 1994).
Safety and Hazards
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder , indicating a significant interest in this field. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Mechanism of Action
Target of Action
It is known that this compound is used as a pharmaceutical intermediate , which suggests that it may be involved in the synthesis or modification of other active pharmaceutical ingredients.
Biochemical Pathways
Piperidine derivatives have been shown to regulate several crucial signaling pathways essential for the establishment of cancers such as stat-3, nf-κb, pi3k/aκt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-ib etc .
Biochemical Analysis
Biochemical Properties
Piperidine derivatives, including 4-(3-Methylphenoxy)piperidine, have been found to interact with various enzymes and proteins
Cellular Effects
Piperidine derivatives have been found to exhibit anticancer effects in various types of cancers . They regulate several crucial signaling pathways essential for the establishment of cancers
Molecular Mechanism
Piperidine derivatives have been found to regulate several crucial signaling pathways essential for the establishment of cancers
Metabolic Pathways
Piperidine derivatives are known to be involved in various metabolic pathways
Properties
IUPAC Name |
4-(3-methylphenoxy)piperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-10-3-2-4-12(9-10)14-11-5-7-13-8-6-11/h2-4,9,11,13H,5-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTSXWJCYCFVWBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80589388 | |
Record name | 4-(3-Methylphenoxy)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80589388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63843-46-9 | |
Record name | 4-(3-Methylphenoxy)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80589388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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